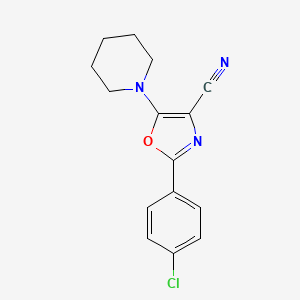

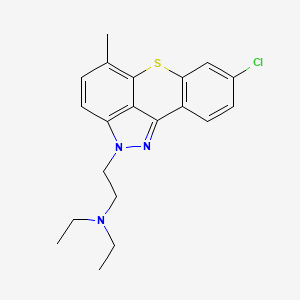

![molecular formula C16H10S B1196943 Benzo[b]naphtho[2,3-d]thiophene CAS No. 243-46-9](/img/structure/B1196943.png)

Benzo[b]naphtho[2,3-d]thiophene

説明

Synthesis Analysis

The synthesis of benzo[b]naphtho[2,3-d]thiophene and its derivatives can be achieved through multiple routes. One approach involves the regioselective synthesis of functionalized naphtho[b]thiophenes via a ring transformation reaction of functionalized 2H-pyran-2-ones with 6,7-dihydro-5H-benzothiophene-4-one, yielding good yields (Dixit & Goel, 2006). Another method utilizes acidic and basic supported reagents for the one-pot synthesis of benzo[b]thiophenes and naphtho[2,1-b]thiophenes from aryl thiols and α-halo ketones (Aoyama, Takido, & Kodomari, 2005).

Molecular Structure Analysis

The crystal structure of this compound derivatives, such as 6-(p-tolyl)this compound, reveals that the benzothiophene moiety is fused with a naphthalene ring system, presenting a dihedral angle with substituents that contributes to its chemical reactivity and applications in material science (Gopinath et al., 2016).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to diverse derivatives with unique properties. For instance, its condensation with alkylamines and arylamines produces imides that color synthetic-polymer fibers in greenish-yellow hues, demonstrating its significance in dye synthesis and applications (Peters & Bide, 1985).

Physical Properties Analysis

The synthesis and structural analysis of this compound derivatives, such as the consecutive thiophene-annulation approach, result in π-extended thienoacene-based organic semiconductors with excellent carrier mobility. This underlines the compound's role in developing advanced organic field-effect transistors (OFETs) and its importance in material science and electronics (Mori et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and the ability to form various derivatives, play a crucial role in its application across different fields, including organic electronics and dye synthesis. Its derivatives exhibit excellent fastness to light and sublimation, making them valuable in dyeing synthetic-polymer fibers (Peters & Bide, 1985).

科学的研究の応用

Organic Field-Effect Transistor Applications : Benzo[b]naphtho[2,3-d]thiophene derivatives, such as BBTBDT and BNTBDT, were synthesized, characterized, and used as an active layer in thin-film organic field-effect transistors. This highlights their potential in electronic applications (Yamamoto et al., 2012).

Synthetic Applications : A convenient route for the synthesis of substituted naphtho[b]thiophenes, which are important due to their unique chemical properties, was developed. This method involves a ring transformation reaction of suitably functionalized 2H-pyran-2-ones (Dixit & Goel, 2006).

Development of Organic Semiconductors : A new synthetic route for the [1]benzothieno[3,2-b][1]benzothiophene (BTBT) substructure was described, enabling the synthesis of various derivatives including this compound. This method is significant for the development of thienoacene-based organic semiconductors (Mori et al., 2013).

Dyes and Pigments : this compound-6,7-dicarboxylic anhydride was used to produce dyes that color synthetic-polymer fibers in greenish-yellow hues. This application is significant for the textile industry (Peters & Bide, 1985).

Microbial Transformation : The microbial transformation of this compound by Sphingomonas sp. was investigated. This study is important for understanding the biodegradation and environmental impact of such compounds (Gai et al., 2008).

Synthesis of Thia[5]- and Thia[6]helicenes : this compound derivatives were synthesized via a highly enantioselective Au-catalyzed intramolecular alkyne hydroarylation reaction. This research contributes to the field of chiral molecular structures (Fu et al., 2023).

将来の方向性

Future research could focus on expanding the conditions and applications where Benzo[b]naphtho[2,3-d]thiophene could be used . Additionally, the excellent fluorescence characteristics of a series of π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides suggest potential applications in the field of fluorescence-based technologies .

特性

IUPAC Name |

naphtho[2,3-b][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10S/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMISBRPSJFHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075442 | |

| Record name | Benzo[b]naphtho[2,3-d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost white solid; [Acros Organics MSDS] | |

| Record name | Benzo(b)naphtho(2,3-d)thiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000009 [mmHg] | |

| Record name | Benzo(b)naphtho(2,3-d)thiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

243-46-9, 61523-34-0 | |

| Record name | Benzo[b]naphtho[2,3-d]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)naphtho(2,3-d)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonaphthothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061523340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]naphtho[2,3-d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]naphtho[2,3-d]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is benzo[b]naphtho[2,3-d]thiophene and what are its key structural features?

A1: this compound is a polycyclic aromatic sulfur heterocycle (PASH) composed of a thiophene ring fused with a naphthalene ring system, which itself is further fused with a benzene ring. [, , , , ] It's structurally related to cholanthrene and methylcholanthrene, compounds with known biological activity. [] Crystallographic studies have shown that substituted benzo[b]naphtho[2,3-d]thiophenes exhibit specific dihedral angles between the aromatic rings, influencing their overall geometry and potentially impacting their interactions with other molecules. []

Q2: How prevalent is this compound in the environment?

A2: this compound has been identified in environmental samples, specifically in sediments contaminated with coke-oven residues. [] Research suggests these compounds are present at significant levels, highlighting potential environmental concerns. [] Furthermore, analysis of coal samples from the Huaibei coalfield in China revealed the presence of this compound and its methyl derivatives, particularly in low-sulfur coals. []

Q3: How can this compound and its derivatives be synthesized?

A3: Several methods have been developed for synthesizing this compound and its derivatives:

- Sulfur-bridging reactions: These reactions utilize hydrogen sulfide and a catalyst to form sulfur bridges between aromatic rings. For instance, 2-phenylnaphthalene can be converted to benzo[b]naphtho[2,1-d]thiophene and this compound using hydrogen sulfide and a chromia-alumina-magnesia or a sulfided cobaltous oxide-molybdic oxide-alumina catalyst. [, ]

- Palladium(II)-mediated oxidative cyclization: This method involves the use of palladium(II) acetate to promote the cyclization of 3-arylthio-1,4-naphthoquinone, resulting in the formation of this compound-6,11-diones. []

- Other synthetic routes: The synthesis of all monomethyl derivatives of this compound has been reported. [, ] Additionally, a new procedure allows for the synthesis of all isomers of the parent anthra[b]thiophenes and benzo[b]naphtho[d]thiophenes. [] Researchers have also explored the use of benzo[b]thiophene-2,3-quinodimethane intermediates for the synthesis of this compound derivatives. []

Q4: What analytical techniques are employed for identifying and quantifying this compound in complex mixtures?

A4:

- Gas chromatography-mass spectrometry (GC-MS): This technique has been successfully used to identify this compound and its methyl derivatives in coal extracts. []

- Reversed-phase liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (RPLC-APCI-MS/MS): This highly sensitive and selective technique allows for the identification and quantification of this compound and its isomers even in complex matrices containing other polycyclic aromatic compounds. The use of tandem MS (MS/MS), specifically selected reaction monitoring (SRM) and multiple reaction monitoring (MRM), enhances selectivity and enables accurate identification and quantification. []

Q5: How is this compound related to research on ethoxyresorufin-O-deethylase (EROD) induction?

A5: this compound has been identified as an inducer of EROD activity, a biomarker for exposure to certain toxicants, in avian hepatocyte cultures. [] While less potent than other polycyclic aromatic hydrocarbons like dibenz[ah]anthracene and benzo[k]fluoranthene, its ability to induce EROD activity highlights its potential for biological activity and potential toxicity. []

Q6: What is the significance of studying the hydrodesulfurization of this compound?

A6: Hydrodesulfurization is a crucial process in petroleum refining, aiming to remove sulfur from crude oil to reduce sulfur dioxide emissions. Understanding the hydrodesulfurization of this compound provides insights into removing sulfur from more complex polycyclic aromatic sulfur heterocycles found in heavy petroleum and coal-derived liquids. []

Q7: What catalysts are commonly used in the hydrodesulfurization of this compound?

A7: Research has focused on using sulfided CoO-MoO3/γ-Al2O3 as a catalyst for hydrodesulfurization of this compound. [, ] This catalyst exhibits activity towards the hydrogenation and sulfur removal of the compound. [, ]

Q8: What are the main products and reaction pathways involved in the hydrodesulfurization of this compound?

A8: The hydrodesulfurization of this compound catalyzed by sulfided CoO-MoO3/γ-Al2O3 yields 7,8,9,10-tetrahydrobenzo(b)naphtho(2,3-d)thiophene and 2-phenylnaphthalene as primary products. These intermediates can further be converted into secondary products like 2-phenyltetralin and 6-phenyltetralin. The reaction network involves parallel hydrogenation and hydrodesulfurization pathways. Interestingly, this compound shows a preference for simultaneous hydrogenation and hydrodesulfurization, unlike dibenzothiophene, which primarily undergoes direct hydrodesulfurization. []

Q9: How does the presence of sulfur in this compound influence its reactivity in catalytic hydrogenation?

A9: Studies investigating the hydrogenation of aromatic compounds catalyzed by sulfided CoO-MoO/sub 3//..gamma..-Al/sub 2/O/sub 3/ revealed that sulfur slightly increases the reactivity of neighboring rings towards hydrogenation. [] This observation suggests that the sulfur atom in this compound may influence its interaction with the catalyst, potentially enhancing its adsorption and subsequent hydrogenation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

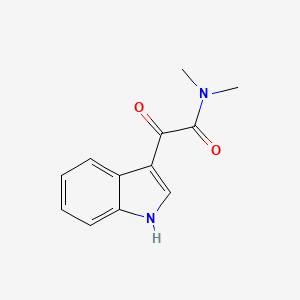

![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)

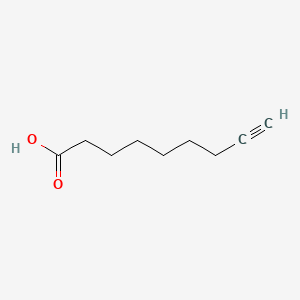

![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)

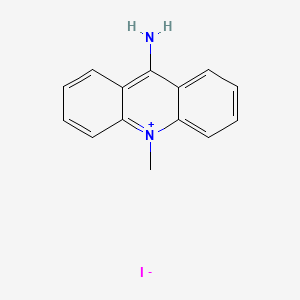

![2-(2-Methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1196864.png)

![1-[2-[Cyano-(4,6-dimethyl-2-pyrimidinyl)amino]-1-oxoethyl]-4-piperidinecarboxamide](/img/structure/B1196865.png)

![N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]pentadecanamide](/img/structure/B1196880.png)

![2-methyl-5-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1196883.png)